(3R)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway
(3R)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a crucial pharmaceutical agent for treating a range of neurological disorders. The therapeutic efficacy of pregabalin is confined to its (S)-enantiomer, rendering stereoselective synthesis a paramount challenge in its commercial production. This technical guide provides a comprehensive overview of the principal synthetic pathways developed for pregabalin, with a focus on the chemical strategies employed to achieve high enantiopurity. We will delve into classical resolution techniques, modern asymmetric catalytic methods, and innovative enzymatic and organocatalytic approaches. Each strategy will be examined for its underlying principles, practical applicability, and process efficiency, offering valuable insights for researchers and professionals in drug development and manufacturing.
Introduction to Pregabalin and Stereochemical Considerations
Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue.[1] It is a potent anticonvulsant, analgesic, and anxiolytic drug, primarily used in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2] The mechanism of action involves binding with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of several excitatory neurotransmitters.[1]
The molecular structure of pregabalin contains a single stereocenter at the C3 position. The biological activity resides exclusively in the (S)-enantiomer.[3] Consequently, the synthesis of enantiomerically pure (S)-pregabalin is a critical aspect of its manufacturing process to ensure therapeutic efficacy and avoid potential side effects associated with the (R)-enantiomer.
This guide will explore the evolution of synthetic strategies for pregabalin, from early resolution-based methods to more advanced and efficient asymmetric syntheses.
Classical Resolution of Racemates
The earliest approaches to obtaining enantiomerically pure pregabalin involved the synthesis of a racemic mixture, followed by resolution. This method relies on the separation of enantiomers by converting them into diastereomers with distinct physical properties, typically solubility, allowing for their separation by crystallization.[4]
Diastereomeric Salt Formation
A common strategy involves the formation of diastereomeric salts by reacting the racemic carboxylic acid intermediate with a chiral amine or vice versa. For instance, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a precursor to pregabalin, can be resolved using a chiral amine like (R)-(+)-α-phenylethylamine.[5] The resulting diastereomeric salts possess different solubilities, enabling the selective crystallization of one diastereomer. The desired enantiomer is then liberated from the salt by treatment with an acid.[5][6]
While conceptually straightforward, classical resolution has significant drawbacks, including the theoretical maximum yield of 50% for the desired enantiomer and the need for a stoichiometric amount of a potentially expensive resolving agent.[7] Efficient racemization and recycling of the undesired enantiomer are crucial for the economic viability of this approach on an industrial scale.[8]
Asymmetric Synthesis: A More Direct Approach
To overcome the inherent inefficiencies of resolution, numerous asymmetric synthetic routes have been developed. These methods aim to directly generate the desired (S)-enantiomer with high stereoselectivity.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of pregabalin synthesis, this typically involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. A key intermediate, a cyano-substituted olefin, can be hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand, such as Me-DuPHOS.[9] This reaction sets the stereocenter at the C3 position with high enantioselectivity.[7][9] The resulting chiral nitrile is then reduced to afford (S)-pregabalin.[9]
Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Substituted Olefin [9]
-
Substrate Preparation: A 3-cyano-5-methylhex-3-enoic acid salt is prepared.
-
Catalyst System: A rhodium catalyst, for example, [(S,S)-Me-DuPHOS]Rh(COD)+BF4−, is used.
-
Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst.
-
Work-up and Isolation: The reaction mixture is worked up to isolate the (S)-3-cyano-5-methylhexanoate.
-
Nitrile Reduction: The isolated nitrile is then reduced to the corresponding amine using a suitable reducing agent, such as a heterogeneous nickel catalyst, to yield (S)-pregabalin.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is another established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. One reported synthesis of (S)-pregabalin utilizes an Evans oxazolidinone auxiliary.[10] The chiral auxiliary is first acylated with a suitable carboxylic acid. The resulting chiral imide is then subjected to diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[10]
Diagram: Chiral Auxiliary Approach
Caption: Workflow for chiral auxiliary-based synthesis.
Chemoenzymatic and Biocatalytic Routes
Enzymes, as natural chiral catalysts, offer high selectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis. Several chemoenzymatic strategies for pregabalin have been successfully developed.[1]
Enzymatic Resolution of Esters
One of the most successful industrial syntheses of pregabalin involves the enzymatic resolution of a β-cyanodiester.[11] Lipases are commonly employed to selectively hydrolyze one of the ester groups in a racemic diester precursor.[12] This results in an enantiomerically enriched monoester and the unreacted diester, which can be separated. The chiral monoester is then decarboxylated and the nitrile group is reduced to furnish (S)-pregabalin.[11][13]
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lipase (e.g., CAL-B) | Racemic 3-isobutylglutaric acid diester | (R)-monoester | >95% | [12] |
| Lipolase® | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | >95% | [14] |
Asymmetric Bioreduction with Ene-Reductases
Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This approach has been applied to the synthesis of pregabalin precursors by the asymmetric bioreduction of β-cyanoacrylate esters.[15] The stereochemical outcome can be controlled by modifying the substrate (e.g., varying the size of the ester group) and by using either the (E)- or (Z)-isomer of the starting material.[13][15]
Nitrilase-Mediated Hydrolysis
Another innovative chemoenzymatic route utilizes nitrilases for the regio- and enantioselective hydrolysis of a racemic isobutylsuccinonitrile.[16] This enzymatic step produces (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with high enantioselectivity. The unreacted (R)-enantiomer can be racemized and recycled, improving the overall process economy.[16]
Diagram: Chemoenzymatic Synthesis Pathway
Caption: Chemoenzymatic route with racemization loop.
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. For pregabalin synthesis, asymmetric organocatalysis has been explored, particularly for the key carbon-carbon bond-forming reactions. One such approach involves the Michael addition of a malonate to a nitroalkene, catalyzed by a chiral bifunctional organocatalyst.[17] This reaction establishes the chiral center early in the synthetic sequence. The resulting nitro compound can then be converted to pregabalin through a series of chemical transformations.[18]
Conclusion
The synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) has evolved significantly, driven by the need for cost-effective and enantiomerically pure production. While classical resolution played an important role in the early stages, modern asymmetric synthesis, particularly through asymmetric hydrogenation and chemoenzymatic methods, now offers more efficient and sustainable routes. The development of novel organocatalytic approaches continues to expand the synthetic chemist's toolkit. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost of raw materials and catalysts, process efficiency, scalability, and environmental impact. The ongoing research in this field promises even more elegant and efficient syntheses of this important pharmaceutical agent in the future.
References
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link][11][13][15]
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link][1][2]
-
Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link][3]
-
Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link][16]
-
Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health. [Link]
-
An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link][10]
-
Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. [Link]
-
Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. [Link][17]
-
An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest. [Link][12]
- Asymmetric synthesis of pregabalin.
-
Process for the preparation of pregabalin. Google Patents. [8]
-
Asymmetric synthesis of pregabalin. Google Patents. [7]
-
A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Request PDF. [Link][18]
-
Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. [Link]
-
INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. WIPO Patentscope. [Link]
- Synthesis method of pregabalin.
-
"A Process For Synthesis Of S (+) Pregabalin". Quick Company. [Link]
-
Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]
-
An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. [Link][9]
-
Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. National Institutes of Health. [Link][14]
-
Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry. [Link]
-
Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Tokyo University of Science. [Link]
- Method for preparing 3-aminomethyl-5-methylhexanoic acid.
-
Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Request PDF. [Link]
-
Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. Google Patents. [6]
-
Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. WIPO Patentscope. [Link][5]
- Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Taiwan University of Science and Technology. [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 6. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 8. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ricerca.univaq.it [ricerca.univaq.it]
- 18. researchgate.net [researchgate.net]
